(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of (2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves several stepsThe final step involves the addition of the ethylamine group and the formation of the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific proteins or pathways.
Mechanism of Action
The mechanism of action of (2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. This interaction can affect various cellular pathways, leading to changes in cellular behavior or function .
Comparison with Similar Compounds
(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride can be compared with similar compounds such as:
2-Aminoethyl methacrylate hydrochloride: Used in polymer synthesis and biomedical research.
4-Methoxyphenethylamine: Used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S.ClH/c14-12-1-3-13(4-2-12)19(17,18)16-9-6-11(5-8-15)7-10-16;/h1-4,11H,5-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRYTYJOXOROJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.